1,4-Dioxan-2-ol

説明

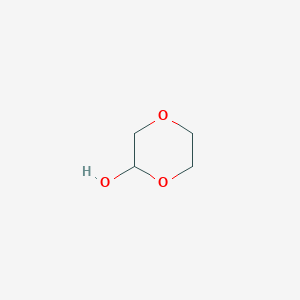

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dioxan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-4-3-6-1-2-7-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQWXOKSUCPOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337353 | |

| Record name | 1,4-Dioxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22347-47-3 | |

| Record name | 1,4-Dioxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dioxan 2 Ol

Oxidative Cyclization Approaches

Oxidative cyclization represents a key strategy for the synthesis of 1,4-dioxan-2-ol. This method typically involves the oxidation of a diol, such as diethylene glycol, leading to the formation of an intermediate aldehyde or ketone, which then undergoes intramolecular cyclization with a hydroxyl group to form the dioxane ring.

A prominent method for synthesizing this compound involves the oxidation of diethylene glycol (DEG) using a combination of sodium periodate (B1199274) (NaIO₄) and a ruthenium catalyst, such as ruthenium(III) chloride hydrate (B1144303) (RuCl₃·H₂O) thieme-connect.de. This reaction proceeds through the selective oxidation of one hydroxyl group of diethylene glycol to an aldehyde. The newly formed aldehyde moiety then undergoes intramolecular cyclization with the remaining hydroxyl group, yielding this compound.

The reaction is typically carried out in a dichloromethane (B109758) solvent at elevated temperatures, often around 40 °C, for a duration of 10-20 minutes for the initial oxidation phase, followed by a longer period (2-6 hours) for the cyclization to complete thieme-connect.de. This approach has demonstrated good yields, with reports indicating up to 95% formation of the desired product under optimized conditions thieme-connect.de. The mechanism involves the periodate acting as the primary oxidant, while the ruthenium catalyst facilitates the oxidation process, potentially through the formation of ruthenium tetroxide intermediates thieme-connect.deacs.org.

Investigation of Reaction Conditions and Catalyst Systems for Optimized Yield and Selectivity

Optimizing the reaction conditions and catalyst systems is crucial for achieving high yields and selectivity in the synthesis of this compound. Variations in parameters such as temperature, reaction time, catalyst loading, and the choice of oxidant can significantly influence the outcome of the synthesis.

While the specific details of extensive catalyst screening for this compound from diethylene glycol are not exhaustively detailed in all sources, the general principles of metal-catalyzed oxidations suggest that other transition metal catalysts, potentially in combination with various oxidants, could be explored. However, the NaIO₄/RuCl₃·H₂O system is a well-established method for this transformation thieme-connect.de.

Analysis of By-product Formation in this compound Synthesis

During the synthesis of this compound, particularly from diethylene glycol, several by-products can be formed. Understanding and analyzing these by-products are vital for product purification and process optimization.

One significant by-product identified in the oxidative cyclization of diethylene glycol is the over-oxidized lactone, 1,4-dioxan-2-one (B42840) thieme-connect.de. Other potential by-products, depending on the specific reaction conditions and the extent of oxidation, can include acetaldehyde, crotonaldehyde, and various polyglycols nih.gov. The formation of these by-products can arise from over-oxidation of the intermediate aldehyde or from alternative reaction pathways of diethylene glycol under the employed conditions. Effective purification strategies, such as distillation and chromatography, are necessary to isolate pure this compound from these impurities thieme-connect.denih.gov.

Chemical Reactivity and Transformation Pathways of 1,4 Dioxan 2 Ol

Intramolecular Tautomerism and Equilibrium Dynamics

A defining characteristic of 1,4-dioxan-2-ol is its existence in a dynamic equilibrium with its acyclic tautomer. This intramolecular relationship is fundamental to its chemical properties and subsequent transformations.

This compound, a cyclic hemiacetal, is subject to ring-chain tautomerism, coexisting in equilibrium with its open-chain isomer, 2-hydroxyethoxy acetaldehyde. This process involves the opening of the dioxane ring at the C-O bond adjacent to the hydroxyl group, converting the cyclic hemiacetal into a linear hydroxyaldehyde.

The equilibrium between these two forms is a classic example of the reversible nature of hemiacetal formation. In aqueous solutions, the hemiacetal form is often unstable. The presence of a molecule with both an alcohol and an aldehyde group allows for intramolecular cyclization to form a more stable five- or six-membered ring, with the six-membered ring of this compound generally being favored over the open-chain aldehyde form masterorganicchemistry.com. However, a small but significant concentration of the reactive aldehyde tautomer always exists in solution, allowing it to undergo reactions characteristic of aldehydes masterorganicchemistry.com.

While the tautomeric equilibrium between this compound and 2-hydroxyethoxy acetaldehyde is well-established conceptually, specific, empirically determined kinetic and thermodynamic parameters for this interconversion are not widely reported in the scientific literature. The transient nature of these species makes their isolation and the direct measurement of equilibrium constants (Keq), Gibbs free energy change (ΔG), and rate constants challenging.

However, general principles of physical organic chemistry provide insight into the thermodynamics. The formation of a six-membered ring, such as in this compound, is generally entropically and enthalpically favored over its open-chain counterpart, suggesting that the equilibrium typically lies in favor of the cyclic hemiacetal masterorganicchemistry.com. The stability of carbonyl compounds means the keto-enol (or in this case, aldehyde-hemiacetal) equilibrium almost always favors the carbonyl form, but the intramolecular nature of this reaction shifts the preference toward the cyclic product ed.gov. The exact position of the equilibrium can be influenced by factors such as solvent, temperature, and pH.

Role in Broader Chemical Transformations and Reaction Networks

This compound is not typically a starting reagent in synthetic chemistry but rather a crucial, short-lived intermediate in the transformation and degradation of 1,4-dioxane (B91453).

The primary pathway for the microbial degradation of 1,4-dioxane is initiated by an attack on one of the C-H bonds adjacent to an ether oxygen atom. This α-hydroxylation is catalyzed by monooxygenase enzymes. The direct product of this enzymatic oxidation is the unstable hemiacetal, this compound. This step is considered the rate-limiting and critical first step in the aerobic biodegradation of 1,4-dioxane. Though not typically isolated from these systems due to its rapid subsequent transformation, its formation is a cornerstone of the proposed degradation mechanisms.

Once formed, this compound is quickly converted into more stable products. The specific downstream pathway can vary, leading to several key metabolites.

Formation of 2-Hydroxyethoxyacetic Acid (HEAA): The open-chain tautomer, 2-hydroxyethoxy acetaldehyde, is susceptible to further oxidation. Aldehyde dehydrogenases can readily convert the aldehyde functional group to a carboxylic acid, yielding 2-hydroxyethoxyacetic acid (HEAA). HEAA is recognized as the major and most frequently identified metabolite in the microbial degradation of 1,4-dioxane and serves as a reliable biomarker for its natural attenuation medchemexpress.com.

Formation of 1,4-Dioxan-2-one (B42840): Alternatively, direct oxidation of the this compound hemiacetal at the C2 position can occur, yielding the corresponding cyclic ester, or lactone, known as 1,4-dioxan-2-one (also called p-dioxanone) chemicalbook.com. This compound is also a known degradation intermediate and is used in the synthesis of certain polymers chemicalbook.com.

The table below summarizes the key compounds involved in the initial degradation pathway of 1,4-dioxane proceeding through the this compound intermediate.

| Compound Name | Molecular Formula | Role in Pathway |

|---|---|---|

| 1,4-Dioxane | C₄H₈O₂ | Parent Compound |

| This compound | C₄H₈O₃ | Initial Hemiacetal Intermediate |

| 2-Hydroxyethoxy Acetaldehyde | C₄H₈O₃ | Acyclic Tautomer |

| 2-Hydroxyethoxyacetic Acid (HEAA) | C₄H₈O₄ | Major Oxidation Product |

| 1,4-Dioxan-2-one | C₄H₆O₃ | Lactone Byproduct |

Reactions for Directed Derivatization and Functionalization

Due to its inherent instability and existence within a tautomeric equilibrium, this compound is not a practical starting material for directed chemical synthesis. It is typically generated in situ as a transient species. Therefore, literature on its direct functionalization is scarce.

Instead, the functionalization of the 1,4-dioxane ring at the C2 position is achieved using the stable parent compound, 1,4-dioxane, as the substrate. A relevant example is the synthesis of 2-acetoxy-1,4-dioxane. This reaction involves the treatment of 1,4-dioxane with lead tetraacetate, often under irradiation, to produce the acetylated derivative in good yield orgsyn.org. This acetate (B1210297) can then serve as a more stable, synthetically useful precursor for further reactions, such as elimination to form 1,4-dioxene orgsyn.org. This approach bypasses the need to handle the unstable hemiacetal directly while achieving functionalization at the same carbon atom.

Mechanistic Investigations of Catalyst-Mediated Transformations Involving this compound

The study of catalyst-mediated transformations of this compound is often embedded within the broader context of 1,4-dioxane degradation, as this compound is a primary intermediate in these pathways. Research into the catalytic oxidation of 1,4-dioxane has shed light on the mechanistic steps involving this hydroxylated intermediate.

One notable investigation involves the complete oxidation of 1,4-dioxane using iron-supported zeolite catalysts, specifically Fe/zeolite-13X. researchgate.net In this heterogeneous catalytic system, this compound was identified as a key, albeit transient, intermediate product. The proposed mechanism suggests an initial oxidation of 1,4-dioxane on the catalyst surface to form this compound. This step is followed by a series of rapid subsequent oxidations.

The reaction pathway on the Fe/zeolite-13X catalyst is believed to proceed through the following stages:

Initial Hydroxylation: The 1,4-dioxane molecule is activated on the catalyst surface, leading to the introduction of a hydroxyl group to form this compound.

Further Oxidation: The newly formed this compound is unstable under the catalytic conditions and is quickly converted to 1,4-dioxan-2-one. researchgate.net

Ring Cleavage: The dioxanone ring opens, leading to the formation of more stable, linear intermediates.

Mineralization: These linear organic compounds are then further oxidized to carbon oxides (CO and CO₂) and water. researchgate.net

Studies using other iron-based zeolite catalysts, such as Fe-ZSM-5 in heterogeneous Fenton oxidation, highlight the crucial role of the catalyst's acid sites. nih.gov The Brønsted acid sites on the zeolite are suggested to be proportional to the degradation rate constants, indicating their importance in the catalytic cycle that would involve the transformation of intermediates like this compound. nih.gov The degradation is understood to occur primarily at the interface of the Fe-zeolite catalyst. nih.gov

In these catalytic systems, trace amounts of other byproducts are also observed, which helps to construct a more complete picture of the reaction network.

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| This compound | C₄H₈O₃ | Primary Intermediate |

| 1,4-Dioxan-2-one | C₄H₆O₃ | Secondary Intermediate |

| Acetaldehyde | C₂H₄O | Ring-Cleavage Product |

| Ethylene (B1197577) glycol monoformate | C₃H₆O₃ | Ring-Cleavage Product |

| Ethylene glycol diformate | C₄H₆O₄ | Ring-Cleavage Product |

| 2-Methoxy-1,3-dioxolane | C₄H₈O₃ | Side-Reaction Product |

Analysis of Products from Advanced Oxidation Processes (AOPs) of 1,4-Dioxane where this compound is an Intermediate (e.g., Electrochemical Treatment)

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant compounds like 1,4-dioxane. These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which initiate the oxidation cascade. In many AOPs, including electrochemical oxidation and UV/H₂O₂, this compound is a recognized, though often short-lived, intermediate resulting from the initial attack of a hydroxyl radical on the 1,4-dioxane ring. deswater.com

The degradation pathway begins with the abstraction of a hydrogen atom from 1,4-dioxane by a hydroxyl radical, forming a 1,4-dioxanyl radical. This radical can then react with water or another oxidant to form this compound. researchgate.net Once formed, this compound is highly susceptible to further oxidation, which leads to the opening of the cyclic ether ring and the formation of a variety of smaller, more biodegradable organic compounds. deswater.com

Electrochemical treatment, a prominent AOP, involves the generation of oxidants on an anode surface to break down pollutants. During the electrochemical oxidation of 1,4-dioxane, a sequence of intermediates is formed. The pathway generally follows a pattern of initial hydroxylation to this compound, followed by ring cleavage to yield linear compounds. These linear intermediates are subsequently oxidized to smaller organic acids and eventually mineralized to CO₂ and water. researchgate.net

A comprehensive analysis of various AOPs reveals a common pool of degradation products that result from the transformation of this compound and other primary intermediates. These products provide evidence for the underlying degradation mechanisms.

| Compound Class | Specific Compound | Observed in AOP Type(s) |

|---|---|---|

| Esters | 1,2-Ethanediol monoformate | UV/H₂O₂ |

| 1,2-Ethanediol diformate | UV/H₂O₂ | |

| Alcohols | Ethylene glycol | Electrochemical, Biological |

| Glycolaldehyde | Persulfate Oxidation | |

| Aldehydes | Formaldehyde | UV/H₂O₂ |

| Acetaldehyde | UV/H₂O₂, Persulfate Oxidation | |

| Carboxylic Acids | Formic acid | UV/H₂O₂ |

| Acetic acid | UV/H₂O₂, Persulfate Oxidation | |

| Glycolic acid | UV/H₂O₂, Persulfate Oxidation | |

| Glyoxylic acid | UV/H₂O₂ | |

| Oxalic acid | UV/H₂O₂ | |

| 2-Hydroxyethoxyacetic acid (2HEAA) | Biological |

The formation of these compounds, such as ethylene glycol, glycolic acid, and oxalic acid, is a direct consequence of the breakdown of the C-O-C bonds in the 1,4-dioxane ring structure, a process initiated by the formation of intermediates like this compound. deswater.com The specific distribution and concentration of these products can vary depending on the AOP conditions, such as the type of oxidant, pH, and presence of catalysts. nih.gov

Advanced Spectroscopic and Computational Investigations of 1,4 Dioxan 2 Ol

Theoretical Studies of Molecular Conformations and Energetics

Computational modeling is essential for understanding the conformational landscape of 1,4-dioxan-2-ol, which is more complex than that of the unsubstituted 1,4-dioxane (B91453) due to the presence of the hydroxyl substituent.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the most stable, or "optimized," geometries of molecules. For the parent 1,4-dioxane molecule, DFT calculations have been employed to determine its structure with high accuracy. researchgate.net These methods involve solving approximations of the Schrödinger equation to find the lowest energy arrangement of atoms.

For this compound, DFT calculations would be used to model the bond lengths, bond angles, and dihedral angles for its various possible conformations. The process involves starting with an initial guess for the structure and iteratively adjusting the atomic positions until a minimum on the potential energy surface is located. Such calculations are critical for establishing the foundational geometries upon which further analyses of energy, stability, and electronic structure are built. Semiempirical molecular orbital calculations have also been used to reproduce geometric features, such as bond lengthening, in related substituted dioxane systems. nih.gov

The 1,4-dioxane ring is flexible and can exist in several conformations, with the most significant being the chair and various twist-boat forms. researchgate.net For the unsubstituted 1,4-dioxane, extensive theoretical studies have shown that the chair conformation is overwhelmingly the most stable, with twist-boat forms being approximately 6-7 kcal/mol higher in energy. researchgate.net

The introduction of the hydroxyl group at the C2 position of this compound leads to two distinct chair conformations: one with the -OH group in an axial position and one with it in an equatorial position. The relative energy of these two conformers determines the molecule's preferred shape. The analysis of these preferences in substituted cyclohexanes and other dioxanes provides a framework for understanding this compound. datapdf.comwikipedia.org The stability is dictated by a balance of steric hindrance (unfavorable interactions) and stereoelectronic effects (favorable orbital interactions).

A key stereoelectronic factor is the anomeric effect, where an electronegative substituent at a carbon adjacent to a heteroatom (like the oxygen in the ring) preferentially adopts an axial orientation. nih.govacs.org This preference is often rationalized as a stabilizing interaction between the lone-pair electrons of the ring oxygen and the antibonding orbital of the axial C-O bond of the substituent. nih.gov Therefore, theoretical calculations would be necessary to determine if the axial or equatorial conformer of this compound is more stable, as this outcome depends on the complex interplay between steric bulk and the anomeric effect.

Table 1: Comparison of Expected Features for Axial and Equatorial Conformers of this compound

| Feature | Axial Conformer | Equatorial Conformer |

|---|---|---|

| -OH Position | Perpendicular to the ring's average plane | In the approximate plane of the ring |

| Steric Hindrance | Potential 1,3-diaxial interactions with axial hydrogens | Generally lower steric strain |

| Anomeric Effect | Potentially stabilized by this effect | Anomeric effect is absent or weak |

| Intramolecular H-Bonding | Favorable geometry for H-bond to O4 | Less favorable geometry for H-bond to O4 |

The hydroxyl group in this compound introduces the possibility of intramolecular hydrogen bonding, a critical non-covalent interaction that can significantly stabilize a particular conformation. Specifically, an axial hydroxyl group at the C2 position is geometrically well-positioned to act as a hydrogen bond donor to the lone pair electrons of the other ring oxygen at the O4 position, forming a stable six-membered ring-like structure.

Conversely, an equatorial hydroxyl group is pointed away from the ring, making a similar intramolecular hydrogen bond less likely. Steric effects also play a crucial role. An axial -OH group may experience destabilizing steric interactions with the axial hydrogen atoms at the C3 and C5 positions (1,3-diaxial interactions). wikipedia.org Computational studies are the definitive tool for quantifying the energy of these competing interactions—the stabilizing energy of the intramolecular hydrogen bond versus the destabilizing energy of steric repulsions—to predict the dominant conformation.

Electronic Structure and Bonding Characterization

Beyond geometry and energy, theoretical methods illuminate the distribution of electrons within the molecule, which governs its bonding, charge characteristics, and reactivity.

Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling a classical Lewis structure. researchgate.net This method provides detailed information on electron density distribution, atomic charges, and stabilizing interactions.

For this compound, NBO analysis would be used to:

Quantify Atomic Charges: Determine the partial positive and negative charges on each atom, revealing the polarity of bonds like C-O and O-H.

Analyze Hybridization: Describe the hybrid orbitals (e.g., sp³) used to form each bond.

Identify Donor-Acceptor Interactions: The most powerful feature of NBO is its ability to identify and quantify delocalization effects, known as hyperconjugation. For this compound, this would explicitly reveal the stabilizing interaction corresponding to the intramolecular hydrogen bond. This appears as a charge transfer from a donor NBO (the lone pair of the O4 oxygen) to an acceptor NBO (the antibonding σ* orbital of the axial O-H bond). The energy associated with this interaction (E(2)) quantifies the strength of the hydrogen bond.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A large gap implies high stability and low reactivity.

A small gap suggests the molecule is more reactive and can be easily excited.

In this compound, the lone pair electrons on the oxygen atoms, particularly from the hydroxyl group, are expected to contribute significantly to the HOMO. This would likely result in a higher HOMO energy level compared to the unsubstituted 1,4-dioxane. Computational calculations of the HOMO and LUMO energies and their spatial distributions would reveal the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), providing a map for predicting how the molecule will interact with other chemical species and characterizing the nature of its lowest-energy electronic transitions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-1,4-dioxane |

| 1,4-Dioxane |

| This compound acetate (B1210297) |

| 1,4-dioxene |

Molecular Electrostatic Potential (MEP) and Electro Static Potential (ESP) Mapping

The Molecular Electrostatic Potential (MEP), often used interchangeably with Electrostatic Potential (ESP), is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding and predicting a molecule's reactive behavior. researchgate.net The MEP map helps identify electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. researchgate.netresearchgate.net

The potential is calculated using quantum mechanical methods, typically Density Functional Theory (DFT), which provides information about the electronic and geometric structure of molecules. researchgate.netijcce.ac.ir In an MEP map, different potential values are represented by different colors. Conventionally, red indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive electrostatic potential (electron-poor), and green represents areas of near-zero or neutral potential. researchgate.netyoutube.com

For this compound, computational studies predict distinct regions of varying electrostatic potential. The MEP analysis is critical for understanding its intermolecular interaction capabilities.

Negative Potential Regions: The most negative electrostatic potential (electron-rich, shown in red) is concentrated around the oxygen atoms. This includes the two ether oxygen atoms within the dioxane ring and, most significantly, the oxygen atom of the hydroxyl group. These regions, rich in electron density due to the lone pairs on the oxygen atoms, are the primary sites for electrophilic attack and act as hydrogen bond acceptors. researchgate.netresearchgate.net

Positive Potential Regions: The most positive electrostatic potential (electron-poor, shown in blue) is located on the hydrogen atom of the hydroxyl group (-OH). This high positive potential is due to the strong electron-withdrawing effect of the adjacent oxygen atom. This site is susceptible to nucleophilic attack and serves as a strong hydrogen bond donor. researchgate.net

Neutral Regions: The carbon and hydrogen atoms of the hydrocarbon backbone of the ring generally exhibit a near-neutral potential (green to yellow), indicating they are less likely to be primary sites for strong electrostatic interactions.

These electrostatic features are fundamental to the molecule's ability to interact with solvents, co-solutes, and biological macromolecules. A theoretical study of the parent compound, 1,4-dioxane, using DFT calculations has similarly investigated its MEP and ESP to understand its electronic structure and reactivity. ijcce.ac.ir

Table 1: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Hydroxyl Oxygen | Most Negative | Red | Site for Electrophilic Attack / H-Bond Acceptor |

| Ether Oxygens | Negative | Red-Orange | Site for Electrophile Interaction / H-Bond Acceptor |

| Hydroxyl Hydrogen | Most Positive | Blue | Site for Nucleophilic Attack / H-Bond Donor |

| Ring C-H Groups | Near-Zero | Green | Low Electrostatic Reactivity |

High-Resolution Spectroscopic Techniques for Fine Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry provide precise information about the molecule's connectivity, functional groups, and three-dimensional structure.

Analysis of the parent compound, 1,4-dioxane, often employs high-resolution gas chromatography (GC) interfaced with a mass spectrometer (MS) for accurate detection and quantification. canada.ca For this compound, a hemiacetal, the structural analysis is more complex. Spectroscopic data for analogous compounds, such as 2-acetoxy-1,4-dioxane, show characteristic signals that help in assigning the spectral features of this compound. orgsyn.org For instance, the ¹H NMR spectrum of 2-acetoxy-1,4-dioxane provides reference chemical shifts for protons on the dioxane ring. orgsyn.org

Correlating High-Resolution Spectroscopic Signatures with Predicted Conformations

The six-membered 1,4-dioxane ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. The introduction of a hydroxyl group at the C-2 position creates a stereocenter and introduces the possibility of different conformations, primarily concerning whether the hydroxyl group is in an axial or equatorial position. These conformers are in dynamic equilibrium and have distinct energies and, consequently, unique spectroscopic signatures.

Computational studies, particularly using DFT, are often paired with experimental spectroscopy to assign conformations. acs.org Theoretical calculations can predict the vibrational frequencies (IR) and NMR chemical shifts for each possible conformer (e.g., axial-OH vs. equatorial-OH). By comparing the calculated spectra with the experimental high-resolution spectra, the dominant conformation in a given state or solvent can be identified.

NMR Spectroscopy: The chemical shift and coupling constants of the proton at C-2 (the CH-OH proton) are particularly sensitive to its orientation. An axial proton typically resonates at a different frequency (chemical shift) compared to an equatorial proton. Furthermore, the coupling constants between the C-2 proton and the adjacent C-3 protons will differ significantly depending on the dihedral angles, which are defined by the conformation. Studies on substituted dioxane rings have shown that complex NMR spectra can arise from the presence of multiple dimeric hemiacetal isomers and conformers in solution. scielo.br

IR Spectroscopy: The stretching frequency of the O-H bond in the infrared spectrum is also conformation-dependent. The accessibility of the hydroxyl group to form intra- or intermolecular hydrogen bonds can be influenced by its axial or equatorial position, leading to shifts in the O-H absorption band.

Table 2: Hypothetical Spectroscopic Data for Conformational Analysis of this compound

| Conformer (OH at C-2) | Predicted ¹H NMR (C-2 Proton) | Predicted IR (O-H Stretch) | Expected Stability |

| Equatorial | Higher Chemical Shift (δ) | Broader band (intermolecular H-bonding) | Generally more stable |

| Axial | Lower Chemical Shift (δ) | May show sharper band (less accessible) | Generally less stable |

Investigation of Intermolecular Interactions with Solvent Molecules and Co-solutes

The hydroxyl and ether functional groups of this compound enable it to engage in various intermolecular interactions, particularly hydrogen bonding. The hydroxyl group can act as both a hydrogen-bond donor (via its proton) and a hydrogen-bond acceptor (via its oxygen), while the two ether oxygens act as additional hydrogen-bond acceptor sites. These interactions strongly influence the molecule's properties in solution.

Spectroscopic techniques are pivotal in studying these solute-solvent and solute-co-solute interactions.

FTIR and UV-Vis Spectroscopy: Changes in the solvent environment lead to shifts in spectroscopic absorption bands. nitrkl.ac.in For example, the O-H stretching frequency in the IR spectrum is highly sensitive to hydrogen bonding; a shift to a lower wavenumber typically indicates the formation of a hydrogen bond. nitrkl.ac.in Similarly, solvatochromic shifts in UV-Vis absorption spectra can be analyzed to understand the nature of solute-solvent interactions. nih.govnih.gov

NMR Spectroscopy: Chemical shifts, especially of the hydroxyl proton, are highly dependent on the solvent and concentration due to hydrogen bonding effects.

Preferential Solvation: In mixed solvent systems, one solvent may interact more strongly with this compound, leading to an enrichment of that solvent in the local environment (solvation shell) of the solute. This phenomenon, known as preferential solvation, has been studied for 1,4-dioxane in various binary mixtures like alcohol-dioxan and formamide-water. nitrkl.ac.inmdpi.com Electronic spectroscopy is a suitable method for investigating preferential solvation by monitoring the absorption bands of a probe in the mixed solvent system. nitrkl.ac.in Studies on binary mixtures of 1,4-dioxane with primary alcohols have interpreted excess molar volume and other properties in terms of the nature of intermolecular interactions between the constituent molecules. scirp.org

Table 3: Spectroscopic Investigation of Intermolecular Interactions

| Type of Interaction | Probing Technique(s) | Spectroscopic Observation | Reference Studies (on 1,4-Dioxane systems) |

| Hydrogen Bonding | FTIR, NMR | Shift in O-H stretching frequency (IR); Change in -OH proton chemical shift (NMR) | nitrkl.ac.innih.gov |

| Dipole-Dipole Interactions | Dielectric Studies, UV-Vis | Changes in excess permittivity; Solvatochromic shifts | nih.govnih.gov |

| Preferential Solvation | UV-Vis, Calorimetry | Non-linear changes in spectral shifts vs. solvent composition; Changes in enthalpy of solution | nitrkl.ac.innih.govmdpi.com |

Design and Synthesis of 1,4 Dioxan 2 Ol Derivatives and Substituted Analogs

Strategic Principles for Modifying the 1,4-Dioxane (B91453) Core and Hydroxyl Group

The modification of the 1,4-dioxane structure is a key strategy for developing novel building blocks for medicinal chemistry. enamine.net Synthetic approaches often begin with readily available starting materials, such as epoxides, which can be reacted to form substituted dioxane rings. enamine.netresearchgate.net

A primary strategy involves the ring-opening of epoxides. For instance, the reaction of epoxides with an ethylene (B1197577) glycol monosodium salt is a key step in a common sequence. This is followed by a cyclization of the resulting diol intermediate to construct the 1,4-dioxane ring. This method is versatile, allowing for the preparation of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives. enamine.netresearchgate.net The utility of this approach has been demonstrated through the multigram preparation of novel functionalized 1,4-dioxanes. researchgate.net

Further modifications can introduce additional cyclic systems, leading to spirocyclic compounds. These complex structures are considered advanced building blocks for drug discovery. enamine.net For example, novel 5,8-dioxaspiro[3.5]nonane building blocks have been synthesized using these principles. researchgate.net

The hydroxyl group at the 2-position of 1,4-Dioxan-2-ol is a versatile handle for further functionalization. The parent compound, this compound, can be synthesized via the oxidation of one of the hydroxyl groups of diethylene glycol, which is followed by an intramolecular cyclization. thieme-connect.de This hemiacetal hydroxyl group can undergo various reactions common to alcohols, enabling the synthesis of a wide array of derivatives.

Stereochemical Considerations in Substituted this compound Synthesis and Chiral Induction

The conformational rigidity of the 1,4-dioxane framework, compared to more flexible open-chain molecules, makes it a valuable scaffold in asymmetric synthesis. thieme-connect.de Controlling the stereochemistry during the synthesis of substituted 1,4-dioxanes is crucial for developing chiral auxiliaries and enantiomerically pure therapeutic agents. thieme-connect.de

A significant advancement in this area is the asymmetric synthesis of chiral 1,4-dioxanes through the organocatalytic enantioselective desymmetrization of oxetanes. This method allows for the establishment of quaternary stereocenters with high efficiency and enantioselectivity under mild reaction conditions. researchgate.net

While much of the detailed research focuses on the broader class of 1,4-dioxanes, the principles are directly applicable to derivatives of this compound. For instance, in the synthesis of other oxygen-containing heterocycles like 1,2-dioxanes, stereospecific intramolecular alkylation of a hydroperoxyacetal has been used to create the chiral core. nih.gov Such strategies, focusing on stereospecific cyclization, are fundamental to controlling the stereochemistry of the final product. The choice of chiral starting materials or catalysts is paramount for inducing the desired stereochemistry in the final dioxane derivative.

Investigation of the 1,4-Dioxane Scaffold as Bioisosteric Replacements for Other Heterocycles in Chemical Design

In modern drug design, the concept of bioisosterism—the replacement of one chemical group with another to create a new compound with similar biological properties—is a powerful tool. The 1,4-dioxane scaffold has been identified as a valuable chemotype for the bioisosteric replacement of other common sp³-enriched heterocycles. thieme-connect.de

The strategic incorporation of the 1,4-dioxane ring allows for fine-tuning of a molecule's interaction with its biological target and its behavior within a biological system, making it an attractive scaffold for medicinal chemists. thieme-connect.de

Synthesis of Specific Classes of 1,4-Dioxane Analogs and their Structural Characterization

A variety of specific classes of 1,4-dioxane analogs have been synthesized and characterized, showcasing the versatility of this scaffold. These syntheses often employ tailored strategies to achieve the desired substitution patterns and functionalities.

One major class includes derivatives formed from the cycloaddition reactions of 2,3-dimethylene-1,4-dioxane. A stable precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, can be readily prepared from biacetyl and subsequently used to generate the diene for [4+2] cycloaddition reactions with various dienophiles. This yields functionalized cyclohexene (B86901) derivatives that are precursors to biologically important molecules. rsc.org

Another class involves the synthesis of acetylenic derivatives of 1,4-dioxane. These can be prepared in high yield by reacting glycidyl (B131873) ethers of acetylenic alcohols with ethylene bromohydrin, followed by dehydrobromination. These acetylenic derivatives can then undergo further reactions like hydrosilylation and aminomethylation to create new, complex 1,4-dioxane derivatives. researchgate.net

The synthesis of pharmacologically relevant analogs often involves multi-step sequences. For example, N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(3-methoxyphenoxy)ethanamine was prepared by reacting 2-(3-methoxyphenoxy)ethan-1-amine with a suitable 1,4-dioxane precursor in 2-methoxyethanol. nih.gov

Structural characterization of these synthesized analogs is essential to confirm their identity and stereochemistry. Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to elucidate the structure and connectivity of atoms. For instance, the structure of N-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-2-(4-methoxyphenoxy)ethanamine hydrochloride was confirmed using ¹H-NMR spectroscopy. nih.gov In cases where the precise three-dimensional structure is required, X-ray crystallography is a powerful tool. The structure of racemic (1,4-dioxan-2-yl)diphenylmethanol, prepared via microwave irradiation of benzophenone (B1666685) and dioxane, was determined by X-ray diffraction, revealing details of its crystal packing and hydrogen bonding interactions. researchgate.net

Interactive Data Table: Synthesis of Selected 1,4-Dioxane Derivatives

| Derivative Name | Starting Materials | Key Reagents/Conditions | Yield | Reference |

| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | Butane-2,4-dione | Camphorsulfonic acid | 95% | rsc.org |

| Pivalate 10 (from alcohol 8) | Alcohol 8 | Pivaloyl chloride, DMAP/Et₃N, CH₂Cl₂ | 80% | rsc.org |

| Bicyclic product 11 | Pivalate 10 | NBS, THF–H₂O | 85% | rsc.org |

| Amino alcohol 12 | Lactam 11 | NaBH₃CN, morpholine, EtOH | 52% | rsc.org |

| 3-(2-(((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)amino)ethoxy)phenol (8) | Compound 23 | 10% Pd/C, HCOOH/MeOH | 91% | nih.gov |

| 2-(3,4-Dimethoxyphenoxy)-N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)ethanamine (12) | Compound 19, Compound 21 | Reflux in 2-methoxyethanol | 76% | nih.gov |

Mechanistic Studies on 1,4 Dioxan 2 Ol S Role in Chemical and Biotransformation Systems

Enzymatic Biotransformation Mechanisms

The biodegradation of 1,4-dioxane (B91453) in environmental systems is primarily mediated by microbial communities, often involving monooxygenase enzymes that initiate the transformation process.

Characterization of Monooxygenase-Mediated Pathways and Reaction Intermediates (e.g., in bacterial degradation of 1,4-dioxane)deswater.comcanada.ca

Monooxygenase-expressing bacteria are known to degrade 1,4-dioxane through both growth-supporting and cometabolic mechanisms nih.govacs.orgitrcweb.org. The initial step in these pathways typically involves the hydroxylation of the 1,4-dioxane ring by a monooxygenase enzyme itrcweb.orgdtic.milasm.org. This enzymatic action is believed to produce 1,4-dioxan-2-ol , a hemiacetal, as a likely initial oxidation product dtic.mil. This intermediate can then undergo spontaneous oxidation to form 2-hydroxyethoxyacetic acid (HEAA) dtic.mil.

Table 1: Identified Intermediates in 1,4-Dioxane Biodegradation Pathways

| Intermediate | Source/Organism (if specified) | Reference Citation |

| This compound | Mycobacterium sp. PH-06 | deswater.comasm.org |

| Ethylene (B1197577) glycol | Mycobacterium sp. PH-06; various bacterial strains | deswater.comnih.govacs.orgasm.orgresearchgate.net |

| 2-hydroxyethoxyacetic acid (HEAA) | Pseudonocardia strain ENV478 | deswater.comnih.govacs.orgdtic.milasm.orgresearchgate.net |

| Glycolate | Various bacterial strains | deswater.comnih.govacs.orgresearchgate.net |

| Oxalate | Various bacterial strains | deswater.comnih.govacs.orgresearchgate.net |

Enzymatic Reaction Kinetics and Mechanistic Models for this compound Formation and Subsequent Transformationdeswater.com

While detailed kinetic parameters and specific mechanistic models for the formation and subsequent transformation of This compound during enzymatic biotransformation are not extensively detailed in the accessible literature snippets, research indicates that the kinetics of 1,4-dioxane biodegradation by monooxygenase-expressing bacteria are a subject of study deswater.comdtic.mil. The process involves sequential steps, starting with hydroxylation, followed by spontaneous oxidation and further breakdown of intermediates. Elucidating the precise reaction rates and developing comprehensive kinetic models for each step, particularly those involving This compound , remains an area for further detailed investigation.

Mechanisms in Advanced Chemical Oxidation Processes (AOPs)

Advanced Chemical Oxidation Processes (AOPs) are widely employed for the degradation of recalcitrant organic compounds like 1,4-dioxane, primarily through the generation of highly reactive species.

Role of Hydroxyl Radicals in this compound Formation and Degradationepa.govresearchgate.net

AOPs rely on the generation of potent oxidants, most notably hydroxyl radicals (•OH), to effectively degrade organic contaminants deswater.comitrcweb.orgepa.gov. These radicals are produced through various combinations of oxidants and energy sources, including UV irradiation with hydrogen peroxide (UV/H₂O₂), ozone with hydrogen peroxide (O₃/H₂O₂), Fenton reactions, and plasma-based systems deswater.comcanada.caepa.govresearchgate.netitrcweb.orgepa.govresearchgate.net. Hydroxyl radicals initiate the degradation of 1,4-dioxane by attacking its molecular structure, leading to ring opening deswater.comresearchgate.net. In some AOPs, such as plasma reactors and BDD anodic oxidation, This compound has been identified as one of the intermediate products formed during the hydroxyl radical-mediated degradation of 1,4-dioxane epa.govresearchgate.net. This suggests that while hydroxyl radicals are the primary drivers of degradation, they can also transiently form or facilitate the formation of This compound as part of the complex reaction cascade.

Identification and Fate of Chemical Intermediates in AOPsepa.govresearchgate.net

The oxidative breakdown of 1,4-dioxane via AOPs results in the formation of a series of intermediate compounds. These intermediates arise from the sequential oxidation and ring-opening reactions initiated by hydroxyl radicals deswater.comepa.govresearchgate.netresearchgate.net. Common intermediates identified across various AOPs include ethylene glycol, glycolic acid, formic acid, and oxalic acid deswater.comresearchgate.net. More specific intermediates detected in certain AOPs, such as plasma treatment or electro-oxidation, have also included This compound , 1,4-dioxan-2-one (B42840) , methoxyacetic acid, ethylene glycol monoformate, and ethylene glycol diformate epa.govresearchgate.net. Generally, these identified intermediates are considered to be more biodegradable than the parent 1,4-dioxane molecule, facilitating their subsequent removal through biological polishing steps or further oxidation deswater.comresearchgate.net.

Table 2: Identified Intermediates in 1,4-Dioxane Advanced Oxidation Processes (AOPs)

| Intermediate | AOP Type (if specified) | Reference Citation |

| This compound | Plasma, BDD anodic oxidation | epa.govresearchgate.net |

| 1,4-dioxan-2-one | Plasma | epa.gov |

| Ethylene glycol | Plasma, O₃/H₂O₂, UV/H₂O₂, Fenton | deswater.comepa.govresearchgate.netresearchgate.net |

| Glycolic acid | Plasma, O₃/H₂O₂, UV/H₂O₂, Fenton | deswater.comepa.govresearchgate.net |

| Formic acid | Plasma, O₃/H₂O₂, UV/H₂O₂, Fenton | deswater.comepa.govresearchgate.net |

| Oxalic acid | Plasma, O₃/H₂O₂, UV/H₂O₂, Fenton | deswater.comepa.govresearchgate.net |

| Methoxyacetic acid | Plasma | epa.gov |

| Ethylene glycol monoformate | Plasma | epa.gov |

| Ethylene glycol diformate | Plasma | epa.gov |

Detailed Catalyst Design and Performance Evaluation for Dioxane Transformations (e.g., Pt/CeO2-ZrO2-SnO2/SBA-16 catalyst for 1,4-dioxane oxidation to this compound)epa.gov

Heterogeneous catalytic oxidation presents an effective approach for the degradation of 1,4-dioxane, particularly when conventional treatment methods prove insufficient researchgate.net. The design of specialized catalysts plays a critical role in enhancing reaction efficiency and selectivity.

Research has focused on developing catalysts that disperse active metal species onto porous supports to maximize surface area and catalytic activity. For instance, a Pt/CeO₂–ZrO₂–Bi₂O₃/SBA-16 catalyst, featuring platinum and mixed metal oxides (CeO₂–ZrO₂–Bi₂O₃) dispersed within the mesoporous structure of SBA-16, has been investigated for the liquid-phase oxidation of 1,4-dioxane researchgate.net. Similarly, a Pt/CeO₂–ZrO₂–SnO₂/SBA-16 catalyst has been reported to exhibit high catalytic efficiency in liquid-phase oxidation processes acs.org.

Performance evaluations of these catalytic systems have demonstrated their efficacy. The Pt/CeO₂–ZrO₂–Bi₂O₃/SBA-16 catalyst, when operated in an air atmosphere at temperatures ranging from 40–80 °C, showed that the oxidation reaction proceeded effectively. Specifically, a degradation rate of 38% for 1,4-dioxane was achieved after 6 hours of reaction at 80 °C researchgate.net. These findings highlight the potential of tailored heterogeneous catalysts in facilitating the transformation of 1,4-dioxane, potentially influencing the formation or degradation of intermediates like This compound under optimized conditions.

Table 3: Catalyst Performance for 1,4-Dioxane Oxidation

| Catalyst Composition | Reaction Conditions | 1,4-Dioxane Degradation Rate/Percentage | Reference Citation |

| Pt/CeO₂–ZrO₂–Bi₂O₃/SBA-16 | Air atmosphere, 40–80 °C | 38% after 6 h at 80 °C | researchgate.net |

| Pt/CeO₂–ZrO₂–SnO₂/SBA-16 | Liquid phase oxidation | High catalytic efficiency | acs.org |

Advanced Analytical Methodologies for Research and Characterization of 1,4 Dioxan 2 Ol

Chromatographic Techniques for Separation and Detection of 1,4-Dioxan-2-ol and its Transformations

Chromatographic methods are fundamental for separating this compound from complex mixtures and for detecting its transformation products. These techniques, often coupled with sensitive detectors, allow for precise analysis of reaction pathways and environmental fate studies.

Gas Chromatography/Mass Spectrometry (GC/MS) for Intermediate and Product Analysislookchem.comresearchgate.net

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including this compound and its related intermediates or products lookchem.com. GC/MS offers high sensitivity and selectivity, enabling the analysis of complex reaction mixtures. The mass spectrometer acts as a detector, fragmenting the eluted compounds and providing a unique mass spectrum for each substance, which aids in definitive identification.

Research has demonstrated the utility of GC/MS in identifying transformation products of 1,4-dioxane (B91453), which can include this compound deswater.comacs.orgnih.govacs.org. For instance, in studies investigating the oxidation of various organic compounds, GC/MS analysis has been employed to detect and identify this compound as a product acs.orgnih.gov. Specific GC/MS methods, such as those utilizing selected ion monitoring (SIM) or isotope dilution, are often employed to achieve lower detection limits and enhance accuracy, particularly in environmental samples amazonaws.comepa.govwa.gov. For example, EPA Method 522, which uses solid-phase extraction followed by GC-MS with SIM, is capable of detecting 1,4-dioxane in drinking water at very low levels amazonaws.comepa.govwa.gov. Furthermore, GC-MS has been utilized to analyze degradation intermediates of 1,4-dioxane itself, such as 1,4-dioxan-2-one (B42840) and 2-hydroxyethoxyacetic acid (HEAA), providing insights into biodegradation pathways deswater.comacs.org. The analysis of volatile organic compounds (VOCs) generated during chemical processes often relies on GC-MS for the identification of by-products and intermediates, including cyclic ethers like this compound nih.govrsc.orgunizar.esdiva-portal.org.

High-Resolution Chromatography for Complex Mixture Analysis

High-resolution chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (UHPLC-MS), offers enhanced separation power and sensitivity, making it suitable for analyzing complex mixtures that may contain this compound and its structurally similar isomers or transformation products. These techniques are particularly valuable when dealing with environmental samples or intricate reaction matrices where compound concentrations can be low and co-elution is a concern.

UHPLC-MS allows for the separation of compounds based on their polarity and affinity to the stationary phase, followed by mass spectrometric detection that provides both qualitative and quantitative data. Studies on the oxidation of various organic compounds have employed LC-HRMS (High-Resolution Mass Spectrometry) to identify a wide range of oxygenated products, including cyclic ethers, which could potentially include this compound mdpi.com. The use of specialized columns and mobile phase modifiers, such as cyclodextrins, can further improve the resolution of challenging separations in complex cosmetic or environmental samples researchgate.net. While direct studies specifically detailing UHPLC for this compound in complex mixtures are less common in the initial search results, the general applicability of UHPLC-MS for analyzing complex organic mixtures, including potential dioxane derivatives, highlights its potential for characterizing this compound in advanced research researchgate.net.

Application of Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Analysisresearchgate.net

Advanced mass spectrometry techniques are indispensable for confirming the structure of this compound and elucidating the fragmentation pathways of related compounds. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition, which is critical for structural confirmation. Tandem mass spectrometry (MS/MS) offers further structural insights by fragmenting selected ions and analyzing the resulting daughter ions.

Studies on the oxidation of hydrocarbons and other organic molecules frequently utilize GC-MS and LC-MS to identify oxygenated products, including cyclic ethers, by analyzing their mass spectra and fragmentation patterns researchgate.netacs.orgnih.govnih.govmdpi.com. For instance, research on the low-temperature oxidation of alkanes has established fragmentation rules for cyclic ethers, which can be applied to the analysis of this compound nih.gov. The characteristic fragmentation patterns observed in MS/MS experiments can help differentiate between isomers and confirm the presence of specific functional groups within the molecule. The identification of this compound as an oxidation product of phenol, confirmed by GC-MS analysis, exemplifies the use of mass spectrometry for structural elucidation in complex reaction pathways acs.orgnih.gov.

Spectroscopic Approaches for In Situ Reaction Monitoring and Kinetic Measurementsresearchgate.netresearchgate.net

Spectroscopic techniques play a vital role in monitoring chemical reactions in real-time and determining kinetic parameters. These methods provide non-destructive ways to observe the progress of a reaction, identify intermediates, and quantify reaction rates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used for in situ reaction monitoring. While specific applications of NMR for this compound in reaction monitoring were not explicitly detailed in the provided search results, NMR is a standard technique for characterizing organic compounds, including cyclic ethers lookchem.comdeswater.com. Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for identifying functional groups and monitoring changes in molecular structure during a reaction. FTIR has been used in conjunction with other methods to study the oxidation chemistry of ethers, providing insights into reaction mechanisms mdpi.comresearchgate.net. Raman spectroscopy, similar to FTIR, can also be employed for in situ monitoring and characterization of chemical species, offering complementary information about molecular vibrations researchgate.netcsic.es. The combined use of these spectroscopic methods, alongside chromatographic and mass spectrometric techniques, provides a comprehensive understanding of the reaction kinetics and pathways involving this compound.

Emerging Research Directions and Future Perspectives in 1,4 Dioxan 2 Ol Chemistry

Addressing Unresolved Mechanistic Questions in Synthesis and Degradation Pathways

A significant frontier in 1,4-Dioxan-2-ol chemistry lies in elucidating the fundamental mechanisms governing its formation and breakdown. Currently, dedicated synthetic routes for this compound are not widely documented, contrasting with established methods for related compounds like 1,4-dioxan-2-ones, which can be prepared from carbon monoxide, formaldehyde, and a 1,2-glycol. google.com

Conversely, the role of this compound as a transient species in degradation pathways is a critical area of investigation. It has been identified as a likely initial oxidation product during the bacterial degradation of 1,4-dioxane (B91453). dtic.mil In these biological pathways, a monooxygenase enzyme is thought to hydroxylate the 1,4-dioxane ring to form the hemiacetal this compound, which is unstable in aqueous solutions and subsequently breaks down into other intermediates. dtic.mil However, in other degradation methods, such as the advanced oxidation process using UV/H2O2, a variety of intermediates like aldehydes, organic acids, and formate (B1220265) esters have been identified, but this compound has not been reported as a major product. dss.go.thdeswater.com This discrepancy highlights a key unresolved question: under what specific chemical or biological conditions is the formation of this compound favored, and what factors determine its subsequent reactivity and fate? A deeper mechanistic understanding is crucial for developing more effective remediation technologies for 1,4-dioxane contamination.

Development of Novel Synthetic Strategies for Accessing Stereochemically Complex Derivatives

The 1,4-dioxane scaffold is a valuable building block in medicinal chemistry and materials science. Consequently, a major research direction is the development of innovative synthetic methods to create stereochemically complex derivatives starting from or incorporating the this compound motif. The ability to control stereochemistry is paramount, as the three-dimensional arrangement of atoms dictates the biological activity and material properties of the final compounds.

Researchers are actively exploring stereoselective syntheses to produce substituted 1,4-dioxane structures. For instance, methods for creating trans-dihydronarciclasine (B1211340) derivatives containing a 1,4-benzodioxane (B1196944) moiety with high enantioselectivity (up to 99% ee) have been developed using organocatalysts. nih.gov While not starting from this compound itself, these strategies demonstrate the feasibility of achieving high stereocontrol on the dioxane ring system. Another approach involves the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids to yield substituted 1,4-dioxane-2,5-diones stereoselectively. researchgate.net Future work will likely focus on adapting such strategies to synthesize a diverse library of this compound derivatives with precisely controlled stereocenters, enabling the exploration of their potential as pharmaceuticals or specialized polymers.

Integration of Advanced Computational Methods for Predictive Chemical Design and Reaction Pathway Prediction

Modern chemical research is increasingly reliant on advanced computational methods to accelerate discovery and deepen understanding. smu.edu For this compound, these tools offer a powerful means to address many of the prevailing questions regarding its reactivity and potential applications.

Quantum chemistry investigations can be employed to explore the mechanism and kinetics of reactions involving this compound. nih.gov For example, computational modeling can shed light on the degradation of 1,4-dioxane by hydroxyl radicals, helping to predict the stability of intermediates like this compound and the energetics of various reaction pathways. nih.govresearchgate.net Such studies can clarify the conditions under which its formation is kinetically or thermodynamically favored. Furthermore, ab initio molecular orbital theory can be used to analyze the conformational landscape of the dioxane ring, identifying the most stable structures and the energy barriers for interconversion. acs.org

In the realm of predictive design, computational methods can guide the synthesis of novel derivatives. By calculating properties such as binding affinities to biological targets or predicting the electronic properties relevant to materials science, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Exploring the Role of this compound and its Derivatives in Advanced Materials Science and Catalysis

The functionalized nature of this compound and its derivatives makes them attractive candidates for applications in materials science and catalysis. The parent compound, 1,4-dioxane, is already used as a hydrogen donor in iridium-catalyzed transfer hydrogenation reactions and as a component in binary solvent media to catalyze oxidation reactions. organic-chemistry.orgmdpi.com

Derivatives of 1,4-dioxane are showing significant promise in the development of advanced materials. For example, 1,4-dioxane diol derivatives have been investigated as potential electrolyte additives for lithium secondary batteries. mdpi.com A particularly promising area is in polymer chemistry. The related compound, 1,4-dioxan-2-one (B42840), is a key monomer used in ring-opening polymerization (ROP) to create biodegradable and biocompatible aliphatic polyesters like polydioxanone (PPDO). researchgate.netresearchgate.net These polymers have found broad applications, from medical sutures to durable goods. researchgate.net Future research is expected to explore how the hydroxyl group in this compound can be leveraged to create novel functional polymers with tailored properties, such as enhanced hydrophilicity, specific degradation profiles, or the ability to be cross-linked into advanced hydrogels or coatings.

Q & A

Q. What systematic approaches are recommended for conducting comprehensive literature reviews on 1,4-Dioxan-2-ol?

To ensure rigor, adopt the EPA’s structured framework:

- Database Selection : Use ECOTOX, PubMed, and SciFinder for ecological, biomedical, and chemical data, respectively. Prioritize peer-reviewed journals and government reports .

- Search Strategy : Include synonyms (e.g., 1,4-dioxacyclohexane derivatives) and exclude non-relevant populations (e.g., pediatric studies unless explicitly related to biomarkers) .

- Data Quality Assessment : Apply the 2021 EPA Systematic Review Protocol to evaluate study reliability, focusing on physicochemical properties, synthesis pathways, and toxicity .

Q. How can researchers design experiments to synthesize this compound with high purity?

While direct synthesis methods are sparse in the evidence, extrapolate from related dioxane derivatives:

- Catalytic Routes : Use SO₄²⁻/Fe₂O₃ superacid catalysts for stereoselective cyclization of aldehydes, ensuring solvent-free conditions to minimize byproducts .

- Characterization : Validate purity via gas chromatography (GC) and nuclear magnetic resonance (NMR), referencing NIST’s spectral libraries for benchmarking .

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. What are the foundational toxicological assessment protocols for this compound?

- In Vitro Models : Use hepatic cell lines (e.g., HepG2) to study metabolic activation via cytochrome P450 enzymes, as done for 1,4-dioxane .

- Exposure Limits : Follow NIOSH guidelines for occupational safety (e.g., air sampling via NMAM Method 1602) .

- Regulatory Alignment : Cross-reference EPA risk evaluations and ATSDR ToxFAQs for hazard communication frameworks .

Advanced Research Questions

Q. How should researchers resolve contradictions in physicochemical data for this compound?

- Data Triangulation : Compare experimental results (e.g., solubility, log P) with computational estimates (e.g., EPI Suite) and analog data (e.g., 1,3-dioxane derivatives) .

- Iterative Review : Replicate studies under standardized conditions (e.g., OECD Test Guidelines) and document deviations in metadata .

Q. What advanced catalytic methods enhance the stereoselective synthesis of this compound derivatives?

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) for enantioselective formation of dioxane rings, optimizing reaction kinetics via DOE (Design of Experiments) .

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate species and adjust reaction parameters dynamically .

Q. What computational models predict the environmental fate of this compound?

Q. How can biomarkers for this compound exposure be developed and validated?

- Target Analysis : Focus on urinary metabolites (e.g., β-hydroxyethoxy acetic acid) using LC-MS/MS, adapting methods from 1,4-dioxane biomarker research .

- Cohort Studies : Collaborate with occupational health programs to collect longitudinal exposure data, ensuring IRB compliance and informed consent .

Q. What ethical frameworks balance open data sharing with privacy in this compound research involving human data?

- De-Identification : Apply k-anonymity principles to datasets, removing indirect identifiers (e.g., occupation-specific exposure details) .

- Controlled Access : Use repositories like EGA (European Genome-Phenome Archive) for managed data sharing, requiring user agreements to protect sensitive health information .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。